

# Palovarotene vs. Emerging Therapies: A Comparative Guide for Rare Bone Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Palovarotene |           |
| Cat. No.:            | B1678359     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Palovarotene** (Sohonos<sup>™</sup>), an approved therapy for Fibrodysplasia Ossificans Progressiva (FOP), with emerging therapeutic alternatives for FOP and Multiple Osteochondromas (MO). The information is intended to support research, discovery, and clinical development efforts in the field of rare bone disorders.

#### **Introduction to Rare Bone Disorders**

Fibrodysplasia Ossificans Progressiva (FOP) is an exceptionally rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO).[1][2] This abnormal bone growth occurs in muscles, tendons, and ligaments, leading to joint fusion, restricted movement, and a significantly reduced lifespan.[1] The root cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor, a key component of the bone morphogenetic protein (BMP) signaling pathway. [3][4]

Multiple Osteochondromas (MO), also known as Hereditary Multiple Exostoses (HME), is a genetic disorder characterized by the growth of multiple benign cartilage-capped bone tumors, called osteochondromas, near the growth plates of long bones. These tumors can lead to skeletal deformities, limb length discrepancy, pain, and an increased risk of malignant transformation. MO is primarily caused by loss-of-function mutations in the EXT1 or EXT2 genes, which are essential for the synthesis of heparan sulfate, a molecule critical for regulating various signaling pathways, including the BMP pathway.



## Palovarotene: An Approved Therapy for FOP

Palovarotene, marketed as Sohonos<sup>™</sup>, is an oral, selective retinoic acid receptor gamma (RARy) agonist. It is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the reduction of new HO volume in adults and children (females aged 8 years and older, and males aged 10 years and older) with FOP.

#### **Mechanism of Action**

**Palovarotene** works by modulating the retinoid signaling pathway, which plays a crucial role in skeletal development. By selectively activating RARy, **Palovarotene** inhibits the downstream signaling of the BMP pathway, specifically by reducing the phosphorylation of SMAD1/5/8, thereby suppressing chondrogenesis and subsequent endochondral bone formation.

# Comparative Analysis of Therapies for Fibrodysplasia Ossificans Progressiva (FOP)

This section compares **Palovarotene** with emerging therapies for FOP, focusing on their mechanism of action, available clinical trial data, and developmental stage.

### **Quantitative Data Summary**



| Therapy                    | Target/Mechan<br>ism                        | Key Efficacy<br>Results                                                                                                                                                                                                                                                                             | Key Safety<br>Findings                                                                                                                                                                     | Development<br>Stage     |
|----------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|
| Palovarotene<br>(Sohonos™) | RARy Agonist<br>(Inhibits BMP<br>signaling) | MOVE Trial (Phase 3): 62% reduction in mean annualized new HO volume compared to untreated patients (8,821 mm³ vs. 23,318 mm³; p=0.0292). A post-hoc analysis showed a 54% reduction.                                                                                                               | Common adverse events include mucocutaneous events (dry skin, lip dryness), musculoskeletal events, and premature physeal closure in growing children.                                     | Approved (US,<br>Canada) |
| Garetosmab                 | Monoclonal<br>antibody against<br>Activin A | LUMINA-1 (Phase 2): Did not meet primary endpoint on total lesion activity. However, no placebo patients crossing over to garetosmab developed new HO lesions (0% vs 40.9% in placebo group, p=0.0027). Reduced median flare-up duration (15 vs 48 days). OPTIMA (Phase 3): 90-94% reduction in new | Common adverse events include epistaxis, madarosis, and skin/soft tissue infections. Five deaths occurred in the open-label period, though a causal link was not definitively established. | Phase 3                  |



|             |                                                                    | HO lesions at 56 weeks.                                                                                                                                                                                        |                                                                                                 |                             |
|-------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------|
| Saracatinib | ALK2 (ACVR1)<br>Kinase Inhibitor                                   | Preclinical: Potently inhibited HO in FOP mouse models. Showed 30-fold selectivity for BMP over TGF-β signaling.                                                                                               | Well-tolerated in animal models. Safety profile in humans established from prior cancer trials. | Phase 2<br>(STOPFOP Trial)  |
| Imatinib    | Tyrosine Kinase<br>Inhibitor (targets<br>PDGFRα, c-KIT,<br>HIF1-α) | Case Reports (7 children): Anecdotal reports of decreased intensity of flare-ups. Case Reports (3 children): Fewer flare-ups, decreased swelling, and improved function reported during "on-imatinib" periods. | Well-tolerated in<br>the reported<br>cases.                                                     | Preclinical/Case<br>Reports |

# Experimental Protocols Palovarotene MOVE (Phase 3) Trial (NCT03312634)

- Study Design: A single-arm, open-label trial comparing outcomes to an untreated natural history study cohort.
- Participants: 97 patients with FOP aged 4 years and older.
- Dosing Regimen:



- Chronic Dosing: 5 mg once daily (weight-adjusted for skeletally immature patients).
- Flare-up Dosing: 20 mg once daily for 4 weeks, followed by 10 mg for at least 8 weeks.
- Primary Endpoint: Annualized change in new HO volume, as measured by low-dose wholebody computed tomography (WBCT).
- Analysis: The primary analysis used a Bayesian compound Poisson model with square-root transformation. Post-hoc analyses included models without transformation and weighted linear mixed-effects models.

### Garetosmab LUMINA-1 (Phase 2) Trial (NCT03188666)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 44 adult patients with FOP.
- Dosing Regimen: Intravenous garetosmab (10 mg/kg) or placebo every 4 weeks for a 28week double-blind period, followed by a 28-week open-label extension where all participants received garetosmab.
- Primary Endpoints: Safety, and the activity and size of HO lesions as assessed by PET-CT.
- Key Assessments: Pharmacokinetics, immunogenicity, and serum bone morphogenetic protein 9 (BMP9) levels were also evaluated.

## Signaling Pathway Diagrams FOP Pathogenesis and Therapeutic Intervention Points





Click to download full resolution via product page

Caption: Signaling pathway in FOP and points of therapeutic intervention.

## **Multiple Osteochondromas (MO) Pathogenesis**





Click to download full resolution via product page

Caption: Simplified signaling pathway in Multiple Osteochondromas.

## Palovarotene for Multiple Osteochondromas (MO)

**Palovarotene** was also investigated for the treatment of MO in the MO-Ped (PVO-2A-201) clinical trial. However, this trial was terminated prematurely. The decision was made to analyze the accumulated data and assess the future of **Palovarotene** for this indication, partly due to concerns about skeletal toxicity, specifically premature growth plate closure, observed in pediatric patients in FOP trials. Preclinical studies in mouse models of MO had shown that **Palovarotene** could suppress osteochondroma development, but higher doses led to skeletal toxicity.

## **Emerging Therapeutic Strategies**

Beyond the therapies detailed above, research into other treatment modalities for FOP is ongoing. These include:



- Gene Therapy: Approaches such as CRISPR-Cas9 gene editing to correct the ACVR1 mutation and RNA interference (RNAi) to silence the mutant gene are being explored.
- Other Small Molecules: A variety of kinase inhibitors are under investigation for their potential to modulate the BMP signaling pathway.

For MO, the primary treatment remains surgical removal of symptomatic osteochondromas. The development of effective pharmacological therapies is a key area of research, with a focus on understanding and targeting the downstream effects of EXT1/EXT2 mutations.

### Conclusion

**Palovarotene** represents a significant advancement in the treatment of FOP, offering the first approved therapy to reduce the formation of new heterotopic ossification. However, the landscape of therapies for rare bone disorders is rapidly evolving. Emerging treatments for FOP, such as Garetosmab and Saracatinib, show promise by targeting different points in the pathogenic signaling pathway. For Multiple Osteochondromas, the development of non-surgical treatments remains a critical unmet need. Continued research into the molecular mechanisms of these disorders and the development of novel therapeutic strategies are essential to improving outcomes for patients with these debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fibrodysplasia ossificans progressiva Wikipedia [en.wikipedia.org]
- 2. ASBMR 2025 Annual Meeting [asbmr.confex.com]
- 3. media.neliti.com [media.neliti.com]
- 4. BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP) -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Palovarotene vs. Emerging Therapies: A Comparative Guide for Rare Bone Disorders]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1678359#benchmarking-palovarotene-against-emerging-therapies-for-rare-bone-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com